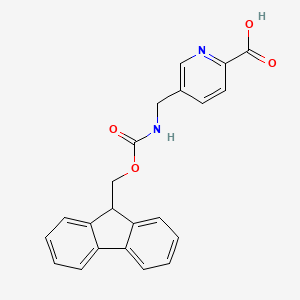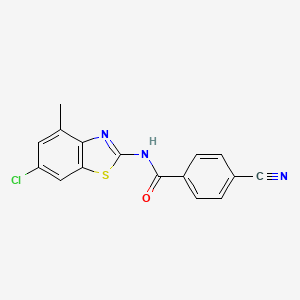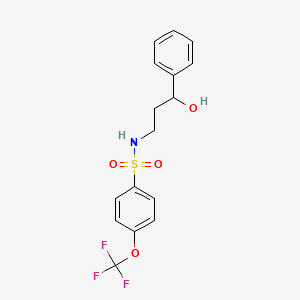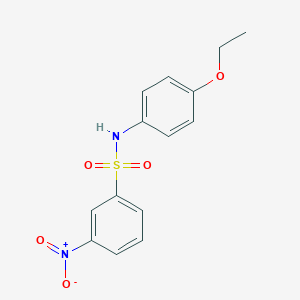
Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” is a complex organic compound. It has a molecular weight of 395.46 . The IUPAC name for this compound is ( {2- [4- (4-acetylphenyl)-1-piperazinyl]-2-oxoethyl}anilino)acetic acid .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 395.46 . More specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Antibacterial Activities and Pharmacological Properties
Research on temafloxacin hydrochloride, a member of the 4-pyridone-3-carboxylic acid class of antibacterial agents, shows potent broad-spectrum antimicrobial activity. It is a racemate with a chiral center, indicating its potential for enantioselective pharmacological properties (Chu et al., 1991).
Synthesis and Characterization for Antimicrobial Application
A study on the synthesis of novel N, N'-bis-(1,2,4-triazin-4-yl)dicarboxylic acid amides and some fused rings with 1,2,4-triazine ring revealed the preparation of compounds with potential antimicrobial properties (El‐Badawi et al., 2002).
Antimicrobial and Analgesic Agents Derived from Natural Compounds
Another study synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest the potential of these compounds as COX-1/COX-2 inhibitors and their role in pain and inflammation management (Abu‐Hashem et al., 2020).
Synthesis for Antimicrobial Activities
The synthesis of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids with heterocyclic substituents at the 7-position, including oxazoline and oxazine, demonstrated increased antibacterial activity against Gram-positive organisms (Cooper et al., 1990).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 4-acetylphenylpiperazine with ethyl 2-amino-3-oxobutanoate, followed by cyclization with thiourea and subsequent esterification with methyl chloroformate.", "Starting Materials": [ "4-acetylphenylpiperazine", "ethyl 2-amino-3-oxobutanoate", "thiourea", "methyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 4-acetylphenylpiperazine with ethyl 2-amino-3-oxobutanoate in the presence of a coupling agent such as DCC or EDC to form the intermediate 4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-2-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester.", "Step 2: Cyclization of the intermediate with thiourea in the presence of a base such as triethylamine to form the thioxo derivative of the tetrahydroquinazoline ring system.", "Step 3: Esterification of the thioxo derivative with methyl chloroformate in the presence of a base such as pyridine to form the final compound, methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate." ] } | |
Numéro CAS |
1114609-97-0 |
Formule moléculaire |
C26H28N4O5S |
Poids moléculaire |
508.59 |
Nom IUPAC |
methyl 3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C26H28N4O5S/c1-17(31)18-5-8-20(9-6-18)28-12-14-29(15-13-28)23(32)4-3-11-30-24(33)21-10-7-19(25(34)35-2)16-22(21)27-26(30)36/h5-10,16H,3-4,11-15H2,1-2H3,(H,27,36) |
Clé InChI |
RUFGQWDAIGHBIN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2755109.png)
![(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2755111.png)



![6-methyl-4-(1,4-thiazinan-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2755119.png)
![5-Chloro-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2755121.png)

![1-[4-[(Z)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]phenyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B2755123.png)
![4-[2-(4-Chlorophenoxy)acetyl]benzoic acid](/img/structure/B2755125.png)


![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2755129.png)
